molecular formula C12H14FN3O B11874441 7-(Dimethylamino)-1-ethyl-6-fluoro-1,8-naphthyridin-4(1H)-one CAS No. 648902-60-7

7-(Dimethylamino)-1-ethyl-6-fluoro-1,8-naphthyridin-4(1H)-one

Katalognummer: B11874441
CAS-Nummer: 648902-60-7
Molekulargewicht: 235.26 g/mol
InChI-Schlüssel: ALEFXAXAACIKPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Dimethylamino)-1-ethyl-6-fluoro-1,8-naphthyridin-4(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a dimethylamino group, an ethyl group, and a fluorine atom attached to the naphthyridine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Dimethylamino)-1-ethyl-6-fluoro-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions. One common method involves the reaction of 6-fluoro-1,8-naphthyridine with dimethylamine and ethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

7-(Dimethylamino)-1-ethyl-6-fluoro-1,8-naphthyridin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

7-(Dimethylamino)-1-ethyl-6-fluoro-1,8-naphthyridin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for studying biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of 7-(Dimethylamino)-1-ethyl-6-fluoro-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into cells. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-(Dimethylamino)-1-ethyl-6-fluoro-1,8-naphthyridin-4(1H)-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino group and fluorine atom enhances its reactivity and potential for diverse applications compared to similar compounds .

Eigenschaften

CAS-Nummer

648902-60-7

Molekularformel

C12H14FN3O

Molekulargewicht

235.26 g/mol

IUPAC-Name

7-(dimethylamino)-1-ethyl-6-fluoro-1,8-naphthyridin-4-one

InChI

InChI=1S/C12H14FN3O/c1-4-16-6-5-10(17)8-7-9(13)12(15(2)3)14-11(8)16/h5-7H,4H2,1-3H3

InChI-Schlüssel

ALEFXAXAACIKPG-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=CC(=O)C2=CC(=C(N=C21)N(C)C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.